(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C4H11NO and a molecular weight of approximately 89.14 g/mol . It exists as a colorless liquid with a pungent, ammonia-like odor and is fully miscible in water . The compound has a boiling point ranging from 98°C to 99°C and is sensitive to air, requiring careful storage under dry inert gas conditions .
Currently, there is no scientific literature readily available on the specific mechanism of action of (S)-Methoxyisopropylamine in biological systems.
[1] BASF. (S)-1-Methoxy-2-propylamine [Chemical Catalog]. Sigma-Aldrich. Retrieved from
One notable reaction involving (S)-(+)-1-methoxy-2-propylamine is its conversion to (S)-2-amino-1-propanol hydrochloride through reaction with hydrochloric acid. The process can be conducted under controlled conditions to ensure complete conversion and high selectivity . The general reaction can be represented as follows:
The synthesis of (S)-(+)-1-methoxy-2-propylamine can be achieved through several methods:
(S)-(+)-1-Methoxy-2-propylamine has various applications:
Interaction studies involving (S)-(+)-1-methoxy-2-propylamine focus on its reactivity with other chemical agents. For instance, it can participate in nucleophilic substitution reactions due to the presence of the amine group, which can interact with electrophiles effectively.
Several compounds share structural similarities with (S)-(+)-1-methoxy-2-propylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methoxyethylamine | C3H9NO | Shorter carbon chain; less steric hindrance |
2-Amino-1-methoxypropane | C4H11NO | Direct derivative; exhibits different biological activity |
3-Methoxypropylamine | C4H11NO | Different position of methoxy group; may alter reactivity |
(S)-(+)-1-Methoxy-2-propylamine's uniqueness lies in its specific stereochemistry and functional group positioning, which influence its reactivity and interaction profile compared to these similar compounds.
(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C₄H₁₁NO, corresponding to a molecular weight of 89.14 g/mol. Its stereochemical configuration is defined by the (S)-enantiomer, characterized by a chiral center at the second carbon of the propane backbone. The substituents around this chiral center include:
This configuration is critical for its biological activity and synthetic applications, as chirality influences both reactivity and molecular recognition.
The IUPAC name for this compound is (2S)-1-methoxypropan-2-amine, derived from its parent structure, propan-2-amine, with a methoxy substituent at position 1. Systematically, it belongs to the class of:
Key identifiers include:
Identifier | Value |
---|---|
CAS Number | 99636-32-5 |
SMILES | CC(COC)N |
InChI Key | NXMXETCTWNXSFG-BYPYZUCNSA-N |
The (S)-enantiomer exhibits ≥99% enantiomeric excess (ee), achieved through enzymatic resolution or asymmetric synthesis. The chiral center at C2 adopts the R/S configuration, where the priority order of substituents follows Cahn-Ingold-Prelog rules:
This configuration is confirmed via optical rotation measurements, with a specific rotation of [α]D²⁵ = +11.5° to +15.6° (neat or in chloroform).
The (R)-enantiomer (CAS 99636-38-1) differs in optical rotation ([α]D²⁵ = -11.5°) and exhibits distinct physical properties. Comparative data is summarized below:
Property | (S)-Enantiomer (99636-32-5) | (R)-Enantiomer (99636-38-1) |
---|---|---|
Boiling Point | 92–94°C (68 mmHg) | 93.7°C (760 mmHg) |
Density | 0.844 g/cm³ | 0.8 g/cm³ |
Optical Rotation | +11.5° to +15.6° | -11.5° |
Enantiomeric Purity | ≥99% ee | ≥99% ee |
While both enantiomers share similar molecular weights (89.14 g/mol), their stereochemistry governs interactions in biological systems and synthetic pathways.
Flammable;Corrosive;Acute Toxic;Irritant